Methylbenzoprim
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Overview
Description
Methylbenzoprim is a derivative of the antimalarial drug Pyrimethamine. It is known for its potent inhibitory effects on mammalian dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation . This compound has shown significant antineoplastic activity, particularly in melanoma and colorectal cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylbenzoprim can be synthesized through a multi-step process starting from commercially available precursors. The synthesis typically involves the formation of a benzene ring substituted with a methyl group and a pyrimidine ring. The key steps include:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Alkylation: of aniline to introduce the methyl group.
Cyclization: to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methylbenzoprim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Methylbenzoprim has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dihydrofolate reductase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential antineoplastic agent, particularly in melanoma and colorectal cancer.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug synthesis.
Mechanism of Action
Methylbenzoprim exerts its effects primarily by inhibiting dihydrofolate reductase, leading to a decrease in tetrahydrofolate levels. This inhibition disrupts DNA synthesis and cell proliferation, causing cell cycle arrest and apoptosis. Additionally, this compound has been found to affect the mitogen-activated protein kinase pathway, further contributing to its antineoplastic activity .
Comparison with Similar Compounds
Pyrimethamine: The parent compound, primarily used as an antimalarial drug.
Dichlorobenzoprim: Another derivative with similar inhibitory effects on dihydrofolate reductase.
Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.
Uniqueness: Methylbenzoprim is unique due to its potent activity at very low concentrations and its ability to induce cell cycle arrest specifically in cancer cells with mutant KRAS. This selective activity makes it a promising candidate for targeted cancer therapies .
Properties
CAS No. |
118344-71-1 |
---|---|
Molecular Formula |
C20H22N6O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[4-[benzyl(methyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N6O2/c1-3-15-18(19(21)24-20(22)23-15)14-9-10-16(17(11-14)26(27)28)25(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H4,21,22,23,24) |
InChI Key |
NUFNKYNBZYIQDG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |
Key on ui other cas no. |
118344-71-1 |
Synonyms |
methylbenzoprim |
Origin of Product |
United States |
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